SEN 12333 SEN 12333 Potent, selective α7 nicotinic acetylcholine receptor (nAChR) agonist. High affinity for rat α7 receptors (Ki = 260 nM). Full agonist in functional Ca2+ flux studies (EC50 = 1.6 μM). Active in vivo and in vitro. Excellent brain penetration. Orally bioavailable.

Brand Name: Vulcanchem
CAS No.: 874450-44-9
VCID: VC0141162
InChI: InChI=1S/C20H25N3O2/c24-20(5-1-2-11-23-12-14-25-15-13-23)22-19-8-6-17(7-9-19)18-4-3-10-21-16-18/h3-4,6-10,16H,1-2,5,11-15H2,(H,22,24)
SMILES: C1COCCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol

SEN 12333

CAS No.: 874450-44-9

Cat. No.: VC0141162

Molecular Formula: C20H25N3O2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

SEN 12333 - 874450-44-9

Specification

Description Potent, selective α7 nicotinic acetylcholine receptor (nAChR) agonist. High affinity for rat α7 receptors (Ki = 260 nM). Full agonist in functional Ca2+ flux studies (EC50 = 1.6 μM). Active in vivo and in vitro. Excellent brain penetration. Orally bioavailable.

CAS No. 874450-44-9
Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
IUPAC Name 5-morpholin-4-yl-N-(4-pyridin-3-ylphenyl)pentanamide
Standard InChI InChI=1S/C20H25N3O2/c24-20(5-1-2-11-23-12-14-25-15-13-23)22-19-8-6-17(7-9-19)18-4-3-10-21-16-18/h3-4,6-10,16H,1-2,5,11-15H2,(H,22,24)
Standard InChI Key XCHIZTUBUXZESJ-UHFFFAOYSA-N
SMILES C1COCCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3
Canonical SMILES C1COCCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator